prostaglandin J2
prostaglandin J2
Prostaglandin J2 is a member of the class of prostaglandins J that consists of prosta-5,9,13-trien-1-oic acid substituted by an oxo group at position 11 and a hydroxy group at position 15 (the 5Z,13E,15S stereoisomer). It has a role as a human metabolite. It is functionally related to a prostaglandin D2. It is a conjugate acid of a prostaglandin J2(1-).
prostaglandin J2 is a natural product found in Homo sapiens with data available.
prostaglandin J2 is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
60203-57-8
VCID:
VC20818340
InChI:
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1
SMILES:
CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O
Molecular Formula:
C20H30O4
Molecular Weight:
334.4 g/mol
prostaglandin J2
CAS No.: 60203-57-8
Cat. No.: VC20818340
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin J2 is a member of the class of prostaglandins J that consists of prosta-5,9,13-trien-1-oic acid substituted by an oxo group at position 11 and a hydroxy group at position 15 (the 5Z,13E,15S stereoisomer). It has a role as a human metabolite. It is functionally related to a prostaglandin D2. It is a conjugate acid of a prostaglandin J2(1-). prostaglandin J2 is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 60203-57-8 |
| Molecular Formula | C20H30O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1 |
| Standard InChI Key | UQOQENZZLBSFKO-POPPZSFYSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O |
| SMILES | CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |
| Appearance | Assay:≥95%A solution in methyl acetate |
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